2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid
Description
2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid is a fluorinated piperazine derivative characterized by a trifluoropropyl substituent on the piperazine ring and a propanoic acid side chain. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and target-binding affinity in pharmaceuticals .
Properties
IUPAC Name |
2-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O2/c1-8(9(16)17)15-6-4-14(5-7-15)3-2-10(11,12)13/h8H,2-7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYNLNSQMWPOHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCN(CC1)CCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid typically involves the reaction of 3,3,3-trifluoropropylamine with piperazine, followed by the introduction of a propanoic acid group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process. Purification methods such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a pharmaceutical intermediate. Its piperazine structure is known to interact with various biological targets, making it a candidate for developing new drugs, particularly in the treatment of neurological disorders and infections.
Case Study: Antiviral Activity
Research has shown that derivatives of piperazine can exhibit antiviral properties. The trifluoropropyl substitution may enhance the binding affinity to viral proteins, providing a pathway for developing antiviral agents .
Material Science
Due to its unique chemical structure, this compound has applications in the development of specialty chemicals and materials. It can serve as a building block in synthesizing more complex molecules that possess specific physical and chemical properties.
Case Study: Polymer Synthesis
Studies have indicated that incorporating trifluoropropyl groups into polymer matrices can improve their thermal stability and hydrophobicity, making them suitable for high-performance applications such as coatings and adhesives .
Chemical Synthesis
The compound is utilized as a reagent in organic synthesis. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable in creating new compounds with desired functionalities.
Table: Reaction Types and Conditions
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | KMnO₄, H₂O₂ | Acidic medium |
| Reduction | LiAlH₄, NaBH₄ | Anhydrous conditions |
| Substitution | Halogens, nucleophiles | Temperature-controlled |
The biological activity of 2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid is under investigation for various effects including antimicrobial and anti-inflammatory properties. The trifluoropropyl group may enhance lipophilicity, improving cell membrane permeability and bioavailability of the compound.
Case Study: Antimicrobial Properties
Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial activity against a range of pathogens. This makes it a candidate for further exploration in the development of new antibiotics .
Mechanism of Action
The mechanism of action of 2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group can enhance the compound’s binding affinity and selectivity, while the piperazine ring may facilitate its interaction with biological macromolecules. The propanoic acid moiety can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared below with structurally related piperazine derivatives and fluorinated propanoic acids from the evidence.
Physicochemical and Functional Differences
- Electronic Effects: The electron-withdrawing CF₃ group may alter electronic interactions with biological targets, improving binding affinity compared to non-fluorinated analogs .
- Metabolic Stability : Fluorinated compounds like cangrelor demonstrate resistance to oxidative metabolism, suggesting similar advantages for the target compound .
Research Findings and Data Gaps
- Solubility : Hydroxyethyl-substituted analogs (e.g., 70920-53-5) exhibit higher aqueous solubility, whereas trifluoropropyl derivatives may require formulation adjustments .
- Stability : Thioether-linked trifluoropropyl compounds (e.g., cangrelor) show enhanced stability, suggesting similar benefits for the target compound’s sulfur-free analog .
Biological Activity
2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid (CAS No. 1494065-34-7) is a synthetic compound with a unique molecular structure that includes a piperazine ring substituted with a trifluoropropyl group and a propanoic acid moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
- Molecular Formula : C10H17F3N2O2
- Molecular Weight : 252.25 g/mol
- Density : Approximately 1 g/cm³ (predicted)
- pKa : 7.77 (predicted)
Synthesis
The synthesis of this compound typically involves the reaction of 3,3,3-trifluoropropylamine with piperazine, followed by the introduction of the propanoic acid group. The reaction conditions often include solvents like dichloromethane or ethanol and catalysts such as triethylamine. The process may require multiple steps for protection and deprotection of functional groups to achieve the desired product purity.
The biological activity of this compound is thought to be linked to its interaction with specific molecular targets, including enzymes and receptors. The trifluoropropyl group enhances binding affinity and selectivity, while the piperazine ring facilitates interactions with biological macromolecules. The propanoic acid moiety influences solubility and bioavailability, which are critical for pharmacological efficacy.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to piperazine derivatives. In vitro evaluations have shown varying levels of antimicrobial activity against different bacterial strains. For instance, some derivatives exhibited significant inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) ranging from 1024 to 256 μg/mL .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial in optimizing the biological activity of this compound. Variations in substituents on the piperazine ring can lead to significant changes in activity profiles. For example, modifications that enhance lipophilicity or alter electronic properties often result in improved potency against specific biological targets .
Case Studies
- Antimicrobial Screening : A study evaluated various piperazine derivatives, including those similar to this compound. Results indicated that certain modifications could enhance antimicrobial efficacy significantly compared to baseline compounds .
- Pharmacokinetic Studies : In silico studies assessing ADME (absorption, distribution, metabolism, excretion) properties suggested that modifications to the compound's structure could improve its pharmacokinetic profile, making it a viable candidate for further drug development .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid?
- Methodological Answer : Synthesis typically involves coupling a trifluoropropyl-substituted piperazine with a propanoic acid derivative. Key steps include:
- Nucleophilic substitution : Reacting piperazine with 3,3,3-trifluoropropyl bromide under basic conditions to introduce the trifluoropropyl group .
- Carboxylic acid activation : Using reagents like EDCl/HOBt to couple the modified piperazine with propanoic acid or its activated ester .
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization from ethanol/water mixtures .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Peaks for the piperazine ring (δ 2.5–3.5 ppm for N-CH2), trifluoropropyl (δ 2.8–3.2 ppm, CF3 at δ 120–125 ppm in ¹³C), and carboxylic acid (δ 12–13 ppm) .
- Mass Spectrometry (HRMS) : Expected molecular ion [M+H]⁺ at m/z 297.1 (C₁₁H₁₈F₃N₂O₂) .
- Elemental Analysis : Confirm C, H, N, F content within ±0.4% of theoretical values .
Q. What are the stability considerations for this compound under experimental storage?
- Methodological Answer :
- Storage : Keep in airtight containers at –20°C to prevent degradation. The trifluoropropyl group is moisture-sensitive; use desiccants like silica gel .
- Stability Table :
| Condition | Stability Outcome | Reference |
|---|---|---|
| RT, light | Decomposes in 7 days | |
| 4°C, dark | Stable for 30 days | |
| –20°C | Stable >6 months |
Advanced Research Questions
Q. How to design experiments evaluating its potential as a receptor modulator (e.g., H1/5-HT2A)?
- Methodological Answer :
- In Vitro Assays :
- Radioligand Binding : Use [³H]-mepyramine for H1 receptor affinity (IC₅₀ determination) and [³H]-ketanserin for 5-HT2A in HEK293 cells expressing human receptors .
- Functional Assays : Measure cAMP inhibition (H1) or calcium flux (5-HT2A) using FLIPR assays .
- Data Interpretation : Compare Ki values with reference antagonists (e.g., diphenhydramine for H1, ritanserin for 5-HT2A). Contradictions may arise from assay-specific variables (e.g., membrane preparation purity) .
Q. How does the trifluoropropyl group influence pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : LogP increases by ~1.0 compared to non-fluorinated analogs, enhancing blood-brain barrier penetration (measured via PAMPA assay) .
- Metabolic Stability : Incubate with liver microsomes (human/rat). The CF₃ group reduces CYP450-mediated oxidation, extending half-life (t₁/₂ >120 mins vs. <60 mins for non-fluorinated analogs) .
Q. How to resolve contradictions in receptor binding data across different experimental models?
- Methodological Answer :
- Variable Control : Standardize cell lines (e.g., CHO vs. HEK293), membrane protein concentrations, and ligand concentrations .
- Orthogonal Validation : Confirm binding data with SPR (surface plasmon resonance) to assess kinetic parameters (ka/kd) .
- Statistical Analysis : Use ANOVA with post-hoc Tukey tests to compare inter-lab variability. P-values <0.05 indicate significant methodological discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
